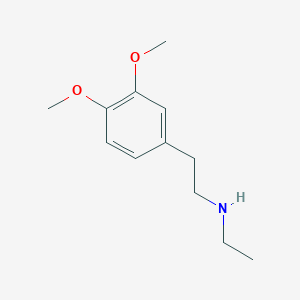

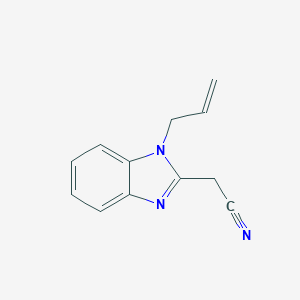

N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine

説明

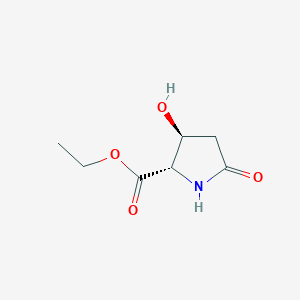

N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine, also known as N-ethyl-MDA or MDEA, is a phenethylamine derivative that has gained attention in the scientific research community due to its potential therapeutic applications. This compound is structurally similar to MDMA, commonly known as ecstasy, but has different effects on the central nervous system. In

科学的研究の応用

N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine has been studied for its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. It has been shown to have a unique mechanism of action that differs from other psychoactive compounds such as MDMA. N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine has been found to have a lower affinity for the serotonin transporter and a higher affinity for the dopamine transporter, which may contribute to its distinct effects on the central nervous system.

作用機序

The mechanism of action of N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine involves the release of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. It has been shown to have a higher affinity for the dopamine transporter than for the serotonin transporter, which may contribute to its stimulant-like effects. N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine has also been found to have a lower affinity for the serotonin 5-HT2A receptor than MDMA, which may contribute to its lower hallucinogenic effects.

Biochemical and Physiological Effects

N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine has been found to have similar effects on the central nervous system as other psychoactive compounds such as MDMA and amphetamines. It has been shown to increase heart rate, blood pressure, and body temperature, as well as induce feelings of euphoria and increased sociability. N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine has also been found to have neurotoxic effects on serotonin neurons in animal studies, which may limit its potential therapeutic applications.

実験室実験の利点と制限

N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine has several advantages for research purposes, including its unique mechanism of action and potential therapeutic applications. However, it also has several limitations, including its neurotoxic effects on serotonin neurons and potential for abuse. Researchers must use caution when working with N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine and adhere to strict safety protocols to minimize the risk of harm to themselves and others.

将来の方向性

Future research on N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine should focus on its potential therapeutic applications, as well as its mechanism of action and neurotoxic effects. Researchers should also investigate the potential for developing safer and more effective derivatives of N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine that may have fewer side effects and greater therapeutic potential. Additionally, more studies are needed to determine the long-term effects of N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine on the central nervous system and to develop effective treatments for individuals who may have been exposed to this compound.

特性

CAS番号 |

112933-49-0 |

|---|---|

製品名 |

N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine |

分子式 |

C12H19NO2 |

分子量 |

209.28 g/mol |

IUPAC名 |

2-(3,4-dimethoxyphenyl)-N-ethylethanamine |

InChI |

InChI=1S/C12H19NO2/c1-4-13-8-7-10-5-6-11(14-2)12(9-10)15-3/h5-6,9,13H,4,7-8H2,1-3H3 |

InChIキー |

HRNUZLNPJAFQML-UHFFFAOYSA-N |

SMILES |

CCNCCC1=CC(=C(C=C1)OC)OC |

正規SMILES |

CCNCCC1=CC(=C(C=C1)OC)OC |

同義語 |

N-ETHYL-2-(3,4-DIMETHOXYPHENYL)ETHYLAMINE |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B54078.png)

![5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B54085.png)

![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B54093.png)

![2-[3-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl benzoate;dichloride](/img/structure/B54101.png)